molecular formula C10H12O4 B589332 4-(3,4-Dihydroxyphenyl)butanoic acid CAS No. 70217-89-9

4-(3,4-Dihydroxyphenyl)butanoic acid

Cat. No.: B589332
CAS No.: 70217-89-9
M. Wt: 196.202
InChI Key: YTMIBYIGJIUJRU-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)butanoic acid is a high-purity organic compound supplied for scientific research and development purposes. This compound, with the molecular formula C 10 H 12 O 4 and a molecular weight of 196.20 g/mol, is characterized by a butanoic acid chain linked to a 3,4-dihydroxyphenyl (catechol) ring system . Its structure, defined by the Canonical SMILES OC1=CC(CCCC(O)=O)=CC=C1O, underpins its physicochemical properties and reactivity . Researchers value this compound as a potential building block or intermediate in medicinal chemistry and pharmacology, particularly for synthesizing novel molecules or studying structure-activity relationships. The catechol moiety is of significant interest in research related to antioxidant activity and metal chelation . Handling should follow standard laboratory safety protocols. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include using personal protective equipment and ensuring good ventilation . For optimal stability, the product should be stored under an inert atmosphere and at a controlled temperature of 2-8°C . This product is intended for research use only in a laboratory setting and is not approved for human or veterinary diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMIBYIGJIUJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Demethylation Using Aqueous HBr

A solvent-free method for synthesizing 4-(4-hydroxyphenyl)butanoic acid from its methoxy analogue, 4-(4-methoxyphenyl)butanoic acid, has been optimized using aqueous hydrobromic acid (HBr). This approach eliminates organic solvents and phase-transfer catalysts, simplifying purification. The reaction proceeds at 70°C for 24 hours with a slight excess of 48% HBr, achieving yields of 87–92%. Acidification of the product mixture allows direct crystallization, bypassing chromatographic separation.

Reaction Conditions:

ParameterValue
Reagent48% HBr (1.2 equiv)
Temperature70°C
Time24 hours
Yield87–92%

This method is scalable and environmentally favorable, though it requires corrosion-resistant equipment due to prolonged HBr exposure.

Enzymatic Hydroxylation of Phenylbutanoic Acid Derivatives

Tyrosinase-Catalyzed Hydroxylation

4-(4-Hydroxyphenyl)butanoic acid can undergo enzymatic hydroxylation to introduce the second hydroxyl group at the ortho position. Tyrosinase cross-linked enzyme aggregates (CLEAs) in phosphate buffer (pH 6.0) mediate this transformation using L-ascorbic acid as a cofactor. The reaction achieves 99.7% conversion at 25°C over 12 hours.

Optimization Data:

ParameterValue
Enzyme Loading15.0 mg CLEAs/20 mL buffer
Substrate10.0 mM HPAA
Cofactor15.0 mM L-ascorbic acid
Conversion99.7%

This method is stereospecific and avoids harsh reagents, making it suitable for lab-scale production.

Alkaline Peroxide Degradation of Glucose Derivatives

Conversion of Starch or Maltose

A patent-pending process converts 4-linked glucose units in starch or maltose to 3,4-dihydroxybutanoic acid using alkaline hydrogen peroxide. Reaction conditions include 0.16M NaOH and 1.2 equiv H₂O₂ at 70°C for 24 hours, yielding 65–70% of the target compound alongside glycolic acid.

Key Steps:

  • Base Treatment : NaOH cleaves glycosidic bonds, releasing glucose subunits.

  • Oxidation : H₂O₂ oxidizes glucose to form 3,4-dihydroxybutanoic acid.

  • Acid Workup : Concentrated HCl induces lactonization for easier isolation.

Demethylation-Hydrolysis of Nitrile Intermediates

Synthesis from α-Methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile

A two-step process for methyldopa synthesis involves hydrolyzing α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile under acidic conditions. While optimized for methyldopa, this method is adaptable to 4-(3,4-dihydroxyphenyl)butanoic acid by modifying the starting material. Using 36% HCl at 150°C for 4 hours achieves partial demethylation, though side products reduce yields to 50–60%.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield
HBr DemethylationSolvent-free, high yieldCorrosive reagents87–92%
Enzymatic HydroxylationMild conditions, stereospecificSlow reaction rate99.7%
Alkaline PeroxideUses renewable feedstocksComplex purification65–70%
Nitrile HydrolysisAdaptable to analogsLow yield, side reactions50–60%

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(3,4-Dihydroxyphenyl)butanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxyphenyl)butanoic acid involves its antioxidant activity, where it scavenges free radicals and reduces oxidative stress. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(3,4-dihydroxyphenyl)butanoic acid is highlighted through comparisons with analogous phenolic acids and ketones (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Features Biological Activities Natural Sources
This compound C₁₀H₁₂O₄ 196.20 Butanoic acid chain; catechol group at C4 Antioxidant, potential antiviral Araliaceae, Chaenomeles speciosa
3,4-Dihydroxybenzoic acid C₇H₆O₄ 154.12 Benzoic acid backbone; catechol group at C3, C4 Antioxidant, antimicrobial Widespread in plants, fungi
4-(3,4-Dihydroxyphenyl)-2-butanone C₁₀H₁₂O₃ 180.20 Butanone backbone; catechol group at C4 Antioxidant Araliaceae
N-Caffeoyl-4-aminobutyric acid C₁₃H₁₅NO₅ 265.26 Caffeoyl group linked via amide to 4-aminobutyric acid Hypothesized neuroprotective effects Synthetic or plant conjugates
3,4-Dihydroxyphenylacetic acid C₈H₈O₄ 168.15 Acetic acid chain; catechol group at C3, C4 Dopamine metabolite (DOPAC) Human metabolism, some plants
5-(3,4-Dihydroxyphenyl)-5-oxo-pentanoic acid C₁₁H₁₂O₅ 224.21 Pentanoic acid chain; ketone and catechol groups Not reported; structural similarity suggests antioxidant potential Synthetic or specialized metabolites

Structural and Functional Differences

Backbone Variability: The butanoic acid chain in this compound provides greater lipophilicity compared to shorter-chain analogues like 3,4-dihydroxyphenylacetic acid (acetic acid chain). This may enhance membrane permeability but reduce water solubility . Ketone vs.

Conjugation Effects: N-Caffeoyl-4-aminobutyric acid incorporates a caffeoyl group (a dihydroxycinnamate), which enhances radical-scavenging capacity but introduces steric hindrance due to the amide linkage .

Biological Activity

4-(3,4-Dihydroxyphenyl)butanoic acid, also known as Dihydroxyphenylbutanoic acid , is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}O4_{4}
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 70217-89-9

The compound features a butanoic acid backbone with two hydroxyl groups on the phenyl ring, which significantly influences its biological activity.

This compound exhibits various mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies indicate that compounds with similar structures show improved antioxidant properties compared to standard antioxidants like Trolox .
  • Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, affecting lipid metabolism and energy homeostasis.

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated in several studies:

  • Radical Scavenging : In vitro assays have shown that this compound can effectively scavenge various free radicals, indicating its potential as a protective agent against oxidative damage .
  • Cellular Protection : In cellular models, it has been found to protect against oxidative stress induced by reactive oxygen species (ROS), enhancing cell viability under stress conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy:

  • Cytokine Modulation : Studies indicate that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a role in managing chronic inflammation .
  • Potential Therapeutic Applications : Given its ability to modulate inflammatory responses, it may have therapeutic implications for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cardioprotection in Doxorubicin Therapy : A study synthesized derivatives of this compound and assessed their cardioprotective effects during doxorubicin treatment. Results indicated significant protection against doxorubicin-induced cardiotoxicity due to enhanced antioxidant activity .
  • Metabolism and Excretion Studies : Research on metabolic pathways revealed that when administered in animal models, this compound is metabolized into various conjugates, which may influence its bioavailability and efficacy .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
CardioprotectiveProtection against doxorubicin toxicity
Enzyme inhibitionModulation of metabolic pathways

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-Dihydroxyphenyl)butanoic acid, and how can purity be ensured?

The compound can be synthesized via catalytic hydrogenation of caffeic acid derivatives or through condensation reactions involving 3,4-dihydroxyphenyl precursors. Key steps include:

  • Hydrogenation of caffeic acid : Use palladium on carbon (Pd/C) under hydrogen atmosphere to reduce the α,β-unsaturated bond, yielding the saturated butanoic acid backbone.
  • Protection of phenolic hydroxyl groups : Employ acetyl or benzyl groups to prevent oxidation during synthesis, followed by deprotection under mild acidic conditions .
  • Purification : Recrystallization in ethanol-water mixtures or preparative HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d₆) confirm the presence of aromatic protons (δ 6.6–6.8 ppm) and the carboxylic acid proton (δ 12.1 ppm). The dihydroxyphenyl moiety shows distinct coupling patterns .
  • HPLC-MS : Electrospray ionization (ESI) in negative mode ([M-H]⁻ ion at m/z 195) combined with retention time matching against standards validates identity .
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) confirm functional groups .

Q. How can researchers mitigate oxidative degradation during pharmacological assays?

  • Storage : Keep solutions in amber vials at -20°C under nitrogen to prevent auto-oxidation.
  • Buffers : Use antioxidants like 0.1% ascorbic acid in phosphate-buffered saline (PBS, pH 7.4) to stabilize the compound during cell-based assays .

Advanced Research Questions

Q. How can contradictory reports on the compound’s biological activity be reconciled?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from:

  • Assay conditions : Varying oxygen levels or metal ions (e.g., Fe²⁺) in cell culture media. Standardize protocols using chelators like EDTA.
  • Dose dependency : Perform dose-response curves (0.1–100 μM) to identify biphasic effects. For example, low doses may activate Nrf2 pathways, while high doses induce ROS .
  • Metabolite interference : Use LC-MS to monitor in situ degradation products that may confound results .

Q. What in silico approaches predict the metabolic fate of this compound?

  • CYP450 metabolism : Molecular docking (AutoDock Vina) identifies potential interactions with CYP1A2 and CYP2D6. Prioritize metabolites like hydroxylated or methylated derivatives for validation.
  • Phase II metabolism : Predict glucuronidation sites (e.g., phenolic -OH groups) using tools like GLORYx, followed by synthetic standards for LC-MS/MS confirmation .

Q. What advanced techniques isolate the compound from complex matrices (e.g., plant extracts)?

  • Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., Strata-X-C) to retain acidic and phenolic moieties. Elute with methanol:acetic acid (95:5).
  • Countercurrent chromatography (CCC) : Optimize solvent systems (e.g., hexane:ethyl acetate:methanol:water, 3:5:3:5) for high recovery (>90%) and minimal co-elution of polyphenols .

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